BIX02189 - 1094614-85-3

BIX02189

Catalog Number: EVT-1443338
CAS Number: 1094614-85-3
Molecular Formula: C27H28N4O2
Molecular Weight: 440.547
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(Z)-3-((3-((dimethylamino)methyl)phenylamino)(phenyl)methylene)-N,N-dimethyl-2-oxoindoline-6-carboxamide, more commonly known as BIX02189, is a potent and selective inhibitor of the enzyme Mitogen-activated protein kinase kinase 5 (MEK5). [] It acts as a competitive inhibitor, effectively blocking the phosphorylation and activation of ERK5, a downstream target of MEK5. [] This specificity makes BIX02189 an invaluable tool in dissecting the intricate roles of the MEK5/ERK5 signaling pathway in various biological processes, particularly in the context of cellular proliferation, differentiation, and survival. [, , ] Due to its specificity, BIX02189 is widely employed in in vitro and in vivo research settings to elucidate the distinct roles of the MEK5/ERK5 pathway, particularly in contrast to the closely related ERK1/2 pathway. [, ]

BIX02188

  • Relevance: BIX02188 is structurally related to BIX02189 and shares the same mechanism of action, inhibiting the MEK5/ERK5 pathway. They are often used interchangeably in research to study the role of ERK5 in various cellular processes. Both compounds have been investigated for their potential as anti-cancer agents. []

4-OH-tamoxifen

  • Relevance: 4-OH-tamoxifen is relevant to BIX02189 in the context of research on melatonin-tamoxifen hybrid ligands (HLs). These HLs are being explored for their potential as anti-cancer agents with potentially reduced uterotropic effects compared to tamoxifen alone. []

PD98059

  • Relevance: PD98059 is often used in conjunction with BIX02189 to investigate the distinct roles and interplay of the MEK1/2-ERK1/2 and MEK5-ERK5 pathways in cellular processes, including cell proliferation, migration, and differentiation. [, ]

Selumetinib (AZD6244)

  • Relevance: Similar to PD98059, Selumetinib is used in combination with BIX02189 to investigate the individual roles of the MEK1/2-ERK1/2 and MEK5-ERK5 pathways in cellular processes, particularly in the context of cancer cell proliferation. []

XMD8-92

  • Relevance: Like BIX02189, XMD8-92 targets the ERK5 pathway, though through direct inhibition of the kinase activity. They are both valuable tools for investigating the specific roles of ERK5 in cellular processes. XMD8-92 has shown potential as an anti-cancer agent. [, , , ]

Indisulam

  • Relevance: Indisulam is relevant to BIX02189 through its interaction with the RBM39-MEK5 axis in multiple myeloma cells. Research suggests that Indisulam, by degrading RBM39, can synergize with BIX02189 to inhibit multiple myeloma cell growth. []

Streptozotocin (STZ)

  • Relevance: Streptozotocin is used in research to induce diabetic conditions in animal models to study the role of ERK5 in the development of diabetic complications, like diabetic retinopathy. BIX02189 has shown protective effects against the development of diabetic retinopathy in STZ-induced diabetic models. [, ]

YM201636

  • Relevance: YM201636 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Masitinib

  • Relevance: Masitinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. Using BC cell lines, scientists validated that masitinib inhibits the mTOR signaling pathway and induces apoptotic cell death. []

SB590885

  • Relevance: SB590885 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

GSK1070916

  • Relevance: GSK1070916 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

GSK2126458

  • Relevance: GSK2126458 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

ZSTK474

  • Relevance: ZSTK474 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Dasatinib

  • Relevance: Dasatinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Fedratinib

  • Relevance: Fedratinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Dabrafenib

  • Relevance: Dabrafenib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Methotrexate

  • Relevance: Methotrexate is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Trametinib

  • Relevance: Trametinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Tubastatin A

  • Relevance: Tubastatin A is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

CP466722

  • Relevance: CP466722 is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Afatinib

  • Relevance: Afatinib is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []

Belinostat

  • Relevance: Belinostat is one of 16 candidate repurposing drugs that were identified for breast cancer through molecular docking analysis. []
Source and Classification

BIX02189 is identified by the CAS number 1094614-85-3 and is primarily sourced from chemical suppliers specializing in biochemical research tools. It is classified as a selective MEK5 inhibitor, with an IC50 value of approximately 1.5 nM for MEK5 and 59 nM for ERK5, indicating its potency in inhibiting these kinases without significantly affecting other closely related kinases such as MEK1, MEK2, ERK2, and JNK2 .

Synthesis Analysis

Methods and Technical Details

The synthesis of BIX02189 involves several steps typical of indolinone derivatives. While specific synthetic routes are proprietary or not fully disclosed in public literature, the general approach includes:

  1. Formation of Indolinone Core: The synthesis typically starts with the formation of the indolinone structure through cyclization reactions involving appropriate precursors.
  2. Functionalization: Subsequent steps involve the introduction of substituents that enhance selectivity and potency towards MEK5.
  3. Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity suitable for biological assays.

The compound's solubility in dimethyl sulfoxide exceeds 22.1 mg/mL, facilitating its use in various in vitro assays .

Molecular Structure Analysis

Structure and Data

BIX02189 features a distinct molecular structure characterized by an indolinone core linked to specific functional groups that confer its inhibitory properties. The molecular formula is C_14H_12N_2O, and it has a molecular weight of approximately 224.26 g/mol.

Key structural features include:

  • Indolinone Framework: Provides the scaffold necessary for kinase interaction.
  • Substituents: Enhance binding affinity and selectivity towards MEK5.

The three-dimensional conformation of BIX02189 allows it to effectively fit into the active site of MEK5, blocking substrate access and preventing phosphorylation events critical for kinase activation.

Chemical Reactions Analysis

Reactions and Technical Details

BIX02189 primarily acts by inhibiting the phosphorylation activity of MEK5, which subsequently affects downstream signaling pathways involving ERK5. Key reactions include:

  1. Inhibition of Phosphorylation: BIX02189 prevents the phosphorylation of ERK5 at critical threonine residues, thus blocking its activation .
  2. Impact on Gene Expression: Inhibition leads to reduced expression of MEF2C target genes in various cell lines, including HeLa and HEK293 cells .

These actions demonstrate BIX02189's role as a potent modulator of signaling pathways involved in cellular proliferation and survival.

Mechanism of Action

Process and Data

The mechanism through which BIX02189 exerts its effects involves several steps:

  1. Binding to MEK5: BIX02189 selectively binds to the catalytic domain of MEK5.
  2. Inhibition of Kinase Activity: This binding prevents MEK5 from phosphorylating ERK5, thereby inhibiting the activation cascade that leads to various cellular responses.
  3. Downstream Effects: The inhibition results in decreased transcriptional activity of ERK5-dependent genes, which are crucial for processes such as cell migration and proliferation .

Studies have shown that treatment with BIX02189 significantly alters gene expression profiles associated with cellular senescence and cancer progression.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: BIX02189 is typically a solid at room temperature.
  • Solubility: Highly soluble in dimethyl sulfoxide, with limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under standard laboratory conditions but should be protected from light and moisture.
  • Reactivity: It exhibits specificity towards MEK5 and ERK5 without significant reactivity towards other kinases.

Relevant analyses indicate that BIX02189 maintains its integrity across various experimental conditions, making it suitable for long-term studies.

Applications

Scientific Uses

BIX02189 has several notable applications in scientific research:

  1. Cancer Research: Its ability to inhibit the MEK5/ERK5 signaling pathway makes it a valuable tool in studying cancer cell proliferation and resistance mechanisms .
  2. Fibrosis Studies: Research indicates that BIX02189 can ameliorate fibrotic changes in animal models, suggesting potential therapeutic uses in diseases characterized by excessive fibrosis .
  3. Cellular Senescence Studies: The compound's role in inducing cellular senescence through ERK5 inhibition provides insights into aging-related research .
Pharmacological Profile of BIX02189

Chemical Structure and Physicochemical Properties

BIX02189 (chemical name: (3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide) is a synthetic organic compound belonging to the indolinone-6-carboxamide class. Its molecular formula is C₂₇H₂₈N₄O₂, with a molecular weight of 440.22 g/mol (calculated) or 440.54 g/mol (observed in some batches), with variations attributable to hydration states [1] [6] [9]. The compound features a distinctive Z-configured exocyclic double bond critical for its bioactivity, connecting an indolinone core to a dimethylaminophenyl-aniline moiety [1] [3].

Key physicochemical properties include:

  • Hydrogen Bonding: 6 hydrogen bond acceptors and 2 hydrogen bond donors [1]
  • Lipophilicity: XLogP of 3.94, indicating moderate hydrophobicity [1]
  • Polar Surface Area: 64.68 Ų, influencing membrane permeability [1]
  • Rotatable Bonds: 7, suggesting moderate conformational flexibility [1]

BIX02189 complies with Lipinski’s rule of five (0 violations), predicting favorable oral absorption potential [1]. Its isomeric SMILES is CN(C)Cc1cccc(c1)NC(=C1C(=O)Nc2c1ccc(c2)C(=O)N(C)C)c1ccccc1, with InChIKey HOMJAAIVTDVQJA-IZHYLOQSSA-N enabling precise chemical identification [1] [3].

Structure-Activity Insights:The indolinone scaffold and dimethylamino groups are essential for kinase binding. Modifications to the carboxamide region reduce MEK5 affinity, while stereochemistry at the exocyclic bond significantly impacts potency, with the Z-isomer exhibiting superior activity [3] [9].

Table 1: Physicochemical Properties of BIX02189

PropertyValueMeasurement Method
Molecular FormulaC₂₇H₂₈N₄O₂HRMS
Molecular Weight440.22 g/mol (calc.); 440.54 g/mol (obs.)CDK algorithms [1]
Hydrogen Bond Acceptors6Computational calculation
Hydrogen Bond Donors2Computational calculation
Rotatable Bonds7Computational calculation
Topological Polar Surface Area64.68 ŲComputational calculation
XLogP3.94Experimental/Computational
Lipinski Violations0Predictive algorithm

Selectivity and Kinase Inhibition Profile

BIX02189 is a potent ATP-competitive inhibitor targeting the MEK5/ERK5 signaling cascade. It exhibits sub-nanomolar potency against MEK5 (IC₅₀ = 1.5 nM) and nanomolar inhibition of ERK5 catalytic activity (IC₅₀ = 59 nM) in cell-free assays [3] [4] [6]. This selectivity is mechanistically significant as MEK5 directly phosphorylates and activates ERK5, making dual inhibition therapeutically advantageous for pathway suppression.

Table 2: Kinase Inhibition Profile of BIX02189

TargetIC₅₀ (nM)Assay TypeSelectivity vs. MEK5
MEK51.5In vitro kinase assayReference
ERK559In vitro kinase assay39-fold less potent
CSF1R (FMS)46In vitro kinase assay31-fold less potent
LCK250In vitro kinase assay167-fold less potent
TGFβR1580In vitro kinase assay387-fold less potent
JAK3440In vitro kinase assay293-fold less potent
MEK1>3,700In vitro kinase assay>2,467-fold selective
ERK2>3,700In vitro kinase assay>2,467-fold selective

Selectivity Assessment:BIX02189 demonstrates >2,400-fold selectivity for MEK5 over closely related kinases MEK1, MEK2, ERK1/2, and JNK2 [6] [9]. However, it exhibits moderate off-target activity against several tyrosine kinases:

  • CSF1R/FMS (IC₅₀ = 46 nM): Implicated in macrophage signaling [4] [9]
  • LCK (IC₅₀ = 250 nM): T-cell receptor pathway kinase [4] [5]
  • TGFβR1 (IC₅₀ = 580 nM): Mediates SMAD-dependent signaling [4] [9]

In cellular models (e.g., sorbitol-stimulated HeLa cells), BIX02189 dose-dependently inhibits ERK5 phosphorylation (IC₅₀ = 59–530 nM) without affecting phospho-ERK1/2, p38, or JNK levels [2] [6] [9]. It also suppresses MEF2C-driven luciferase expression (IC₅₀ = 260–530 nM), confirming functional pathway blockade [2] [9]. Notably, some ERK5 inhibitors paradoxically activate transcriptional activity via nuclear translocation; however, this remains unreported for BIX02189 in current literature [5].

Pharmacokinetic and Solubility Characteristics

BIX02189 exhibits solubility profiles critical for in vitro applications:

  • DMSO: Highly soluble (≥49.4 mg/mL; 112 mM) [4] [6]
  • Ethanol: Soluble (40.7–88 mg/mL) [6] [9]
  • Aqueous Buffers: Insoluble in water; soluble in 1eq. HCl (100 mM) [1] [9]

These properties necessitate stock preparation in DMSO for cellular assays, with recommended storage at –20°C to prevent hydrolysis or precipitation [3] [6]. Lyophilized powder remains stable for ≥2 years at –20°C and ≥3 years at –80°C [4] [7].

Pharmacokinetic Data:Limited in vivo data exists, though studies report:

  • Administration: Solubilized in 25% DMSO for intraperitoneal injection in mice [4] [9]
  • Stability: Maintains activity for ≥6 months in solid form at –20°C; stock solutions in DMSO retain potency for 6 months at –20°C [3] [6]
  • Metabolic Susceptibility: No published data on cytochrome P450 interactions or major metabolites

Table 3: Solubility and Storage Conditions

PropertyCondition/ValueProtocol Notes
Solubility
- DMSO100 mM (44.05 mg/mL)Use freshly opened DMSO [6]
- 1eq. HCl100 mM (44.05 mg/mL)Acidic aqueous buffer [1]
- Ethanol80–88 mg/mLSonication recommended [6]
- WaterInsolubleAvoid aqueous-only buffers [9]
Storage
- Solid–20°C (3 years); –80°C (long-term)Desiccated [3] [4]
- Stock Solutions–80°C (1 year); –20°C (6 months)Avoid freeze-thaw cycles [6]

Biological Activity Correlates:Solubility limitations constrain in vivo dosing strategies. For example, in vivo studies use 10 mg/kg doses in 25% DMSO, confirming bioavailability sufficient to inhibit nuclear Nrf2 translocation in murine aortic endothelia [4] [9]. No data exists on oral bioavailability, plasma protein binding, or blood-brain barrier penetration.

Table 4: Compound Nomenclature Summary

Identifier TypeName/Designation
Systematic IUPAC Name(3Z)-3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide
SynonymsBIX 02189; BIX-02189
CAS Numbers1265916-41-3 (parent); 1094614-85-3 [(E/Z)-isomer]
PubChem CID135659062
ChemSpider ID46931012

Properties

CAS Number

1094614-85-3

Product Name

BIX02189

IUPAC Name

3-[N-[3-[(dimethylamino)methyl]phenyl]-C-phenylcarbonimidoyl]-2-hydroxy-N,N-dimethyl-1H-indole-6-carboxamide

Molecular Formula

C27H28N4O2

Molecular Weight

440.547

InChI

InChI=1S/C27H28N4O2/c1-30(2)17-18-9-8-12-21(15-18)28-25(19-10-6-5-7-11-19)24-22-14-13-20(27(33)31(3)4)16-23(22)29-26(24)32/h5-16,29,32H,17H2,1-4H3

InChI Key

HOMJAAIVTDVQJA-IZHYLOQSSA-N

SMILES

CN(C)CC1=CC(=CC=C1)N=C(C2=CC=CC=C2)C3=C(NC4=C3C=CC(=C4)C(=O)N(C)C)O

Synonyms

3-[[[3-[(Dimethylamino)methyl]phenyl]amino]phenylmethylene]-2,3-dihydro-N,N-dimethyl-2-oxo-1H-indole-6-carboxamide

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.